molecular formula C7H4F12O2 B7805778 7H-Dodecafluoroheptanealdehyde hydrate

7H-Dodecafluoroheptanealdehyde hydrate

Cat. No.: B7805778
M. Wt: 348.09 g/mol
InChI Key: GBQQXQLXFLWITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Dodecafluoroheptanealdehyde hydrate is a fluorinated organic compound with the molecular formula C7H2F12O·H2O. It is known for its high fluorine content, which imparts unique chemical and physical properties to the compound. This compound is primarily used in scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dodecafluoroheptanealdehyde hydrate typically involves the fluorination of heptanealdehyde under controlled conditions. The process requires the use of fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) in the presence of a suitable catalyst. The reaction is usually carried out at low temperatures to prevent the decomposition of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring the consistent quality of the final product. The use of advanced fluorination techniques and automated systems helps in achieving high yields and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 7H-Dodecafluoroheptanealdehyde hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine atoms, which can alter the reactivity of the compound.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and other fluorinated derivatives. These products are valuable in various chemical and industrial applications.

Scientific Research Applications

7H-Dodecafluoroheptanealdehyde hydrate is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of complex fluorinated molecules, which are essential in pharmaceuticals, agrochemicals, and materials science. The compound is also used in the study of fluorine chemistry and its effects on molecular structure and reactivity.

Mechanism of Action

The mechanism by which 7H-Dodecafluoroheptanealdehyde hydrate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the electronic properties of the molecule, leading to specific interactions with biological targets. These interactions can modulate biological processes and pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)

  • Perfluorobutane sulfonic acid (PFBS)

  • Perfluorohexane (C6F14)

  • Perfluorodecanoic acid (PFDA)

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O.H2O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;/h1-2H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQQXQLXFLWITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.